Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a biphenyl group, a phenylsulfanyl group, and a thiophene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and organoboron reagents is common in such processes .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.
Substitution: The biphenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of substituents on the aromatic rings.
Scientific Research Applications
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The biphenyl and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with sulfur-containing biomolecules .
Comparison with Similar Compounds
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
- ETHYL 4-(4-METHOXYPHENYL)-2-{[(PHENYLSULFANYL)ACETYL]AMINO}THIOPHENE-3-CARBOXYLATE
- ETHYL 4-PHENYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENE CARBOXYLATE
These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The unique combination of the biphenyl group and the phenylsulfanyl group in ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C27H23NO3S2 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 4-(4-phenylphenyl)-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H23NO3S2/c1-2-31-27(30)25-23(21-15-13-20(14-16-21)19-9-5-3-6-10-19)17-33-26(25)28-24(29)18-32-22-11-7-4-8-12-22/h3-17H,2,18H2,1H3,(H,28,29) |
InChI Key |
MDNXSXPQQZLCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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